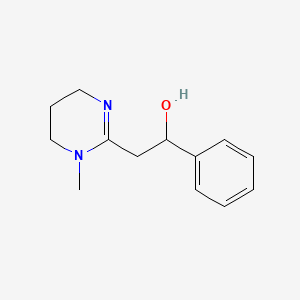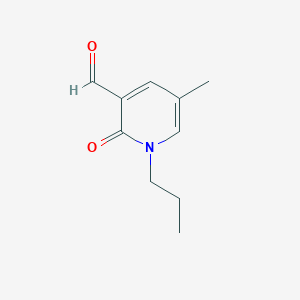
5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring with a methyl group at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles. This reaction typically occurs under mild conditions and yields the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
化学反应分析
Types of Reactions
5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl and propyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit tyrosinase activity, which is involved in melanin synthesis .
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-methyl-2-oxo-1-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-3-4-11-6-8(2)5-9(7-12)10(11)13/h5-7H,3-4H2,1-2H3 |
InChI 键 |
JEUVSWCBZQBHHO-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=C(C1=O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


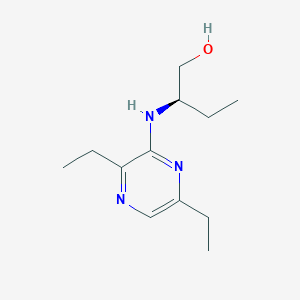
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
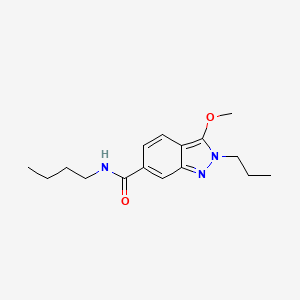
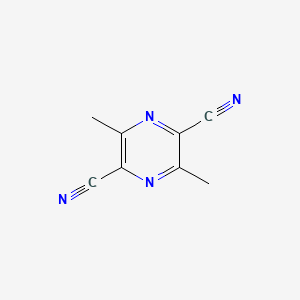
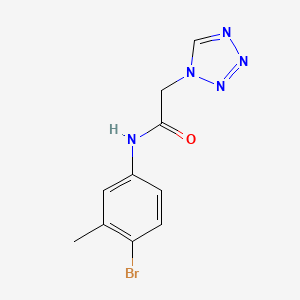
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
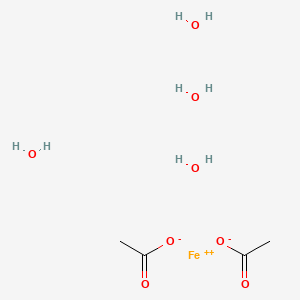
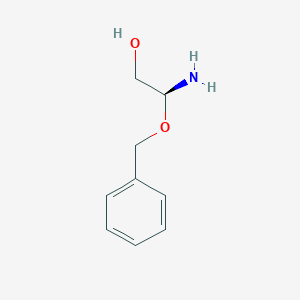
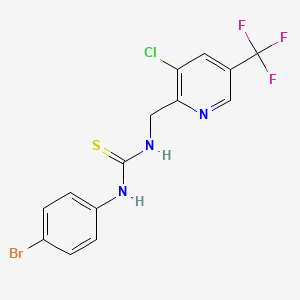
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
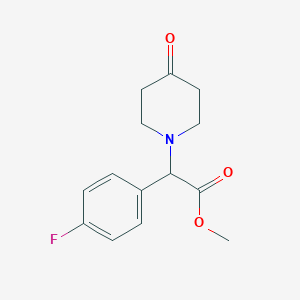
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
